![molecular formula C10H10N2OS2 B2878580 Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether CAS No. 338978-75-9](/img/structure/B2878580.png)
Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether
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Overview
Description
The compound you mentioned contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The thiadiazole ring in the compound contains sulfur and nitrogen atoms, which can participate in various types of chemical bonding due to their lone pair electrons .Chemical Reactions Analysis
Thiadiazoles can undergo various chemical reactions, including ring-opening reactions. For example, the thiadiazole ring can be opened under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the thiadiazole ring might contribute to the compound’s biological activity .Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound could potentially be used to combat bacterial infections, especially those caused by strains resistant to commonly used antibiotics . Its efficacy against Gram-positive bacteria could be particularly valuable in the development of new antimicrobial agents.
Antifungal Applications
Similar to their antimicrobial action, thiadiazole compounds have shown promising antifungal activities. This makes “Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether” a potential candidate for the development of new antifungal drugs, which could be used to treat a variety of fungal infections .
Anti-inflammatory Properties
The anti-inflammatory properties of thiadiazole derivatives make them suitable for research into treatments for chronic inflammation and related disorders. This compound could be explored for its effectiveness in reducing inflammation and as a potential therapeutic agent in diseases where inflammation is a key factor .
Anticancer Research
Thiadiazoles have been identified as having potential anticancer properties. Research into “Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether” could focus on its ability to inhibit cancer cell growth and its potential use as a chemotherapeutic agent .
Antiviral Potential
Given the broad biological activities of thiadiazole derivatives, there is a possibility that this compound could exhibit antiviral effects. Investigating its application in the treatment or prevention of viral infections could be a significant area of research .
Neuroprotective Effects
Thiazole compounds have been associated with neuroprotective effects. This suggests that “Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether” could be valuable in the study of neurodegenerative diseases and the development of drugs to protect neuronal health .
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key component of this compound, is known to interact with biological targets through its planar structure and the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole compounds in various solvents suggests that the compound’s action could be influenced by the solvent environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-methoxyphenyl)sulfanyl-4-methylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c1-7-10(15-12-11-7)14-9-5-3-8(13-2)4-6-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKGFTGDOYPSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether |
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